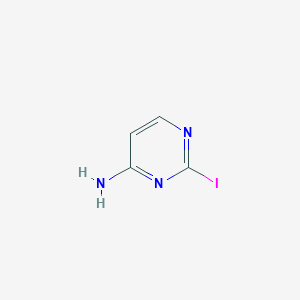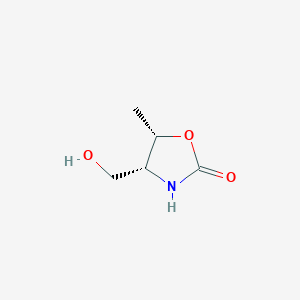
(4R,5S)-4-(hydroxymethyl)-5-methyloxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R,5S)-4-(hydroxymethyl)-5-methyloxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its unique stereochemistry and functional groups, which make it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-4-(hydroxymethyl)-5-methyloxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of ®-glycidol with methyl isocyanate under controlled conditions to yield the desired oxazolidinone. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems. The final product is typically obtained through a series of purification steps, including distillation and recrystallization.
化学反应分析
Types of Reactions
(4R,5S)-4-(hydroxymethyl)-5-methyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxazolidinone ring can be reduced to an amino alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming esters or ethers when reacted with appropriate electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products
Oxidation: (4R,5S)-4-(carboxymethyl)-5-methyloxazolidin-2-one.
Reduction: (4R,5S)-4-(hydroxymethyl)-5-methylaminoethanol.
Substitution: (4R,5S)-4-(alkoxymethyl)-5-methyloxazolidin-2-one.
科学研究应用
(4R,5S)-4-(hydroxymethyl)-5-methyloxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.
Biology: Serves as a building block for the synthesis of biologically active molecules, including antibiotics and enzyme inhibitors.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs, particularly those targeting bacterial infections.
Industry: Utilized in the production of specialty chemicals and advanced materials due to its versatile reactivity and stability.
作用机制
The mechanism of action of (4R,5S)-4-(hydroxymethyl)-5-methyloxazolidin-2-one involves its ability to interact with various molecular targets through hydrogen bonding and steric interactions. The compound’s oxazolidinone ring can form stable complexes with metal ions, enhancing its reactivity in catalytic processes. Additionally, the hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to biological targets.
相似化合物的比较
Similar Compounds
(4R,5S)-4-(hydroxymethyl)-5-ethyloxazolidin-2-one: Similar structure but with an ethyl group instead of a methyl group.
(4R,5S)-4-(hydroxymethyl)-5-phenyl-oxazolidin-2-one: Contains a phenyl group, offering different steric and electronic properties.
(4R,5S)-4-(hydroxymethyl)-5-isopropyloxazolidin-2-one: Features an isopropyl group, affecting its reactivity and solubility.
Uniqueness
(4R,5S)-4-(hydroxymethyl)-5-methyloxazolidin-2-one is unique due to its specific stereochemistry and functional groups, which provide distinct reactivity and selectivity in chemical reactions
属性
分子式 |
C5H9NO3 |
|---|---|
分子量 |
131.13 g/mol |
IUPAC 名称 |
(4R,5S)-4-(hydroxymethyl)-5-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C5H9NO3/c1-3-4(2-7)6-5(8)9-3/h3-4,7H,2H2,1H3,(H,6,8)/t3-,4+/m0/s1 |
InChI 键 |
DSKKPLSYZLTKBE-IUYQGCFVSA-N |
手性 SMILES |
C[C@H]1[C@H](NC(=O)O1)CO |
规范 SMILES |
CC1C(NC(=O)O1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


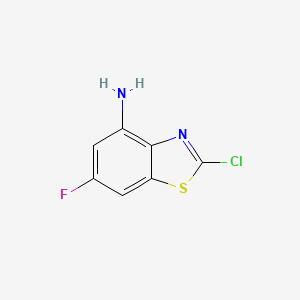
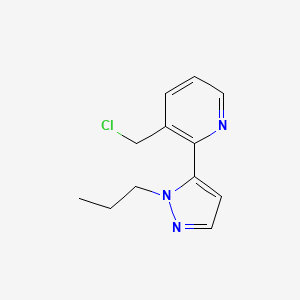
![3-[(2-Hydroxyphenyl)amino]-1-(3-nitrophenyl)propan-1-one](/img/structure/B15052517.png)
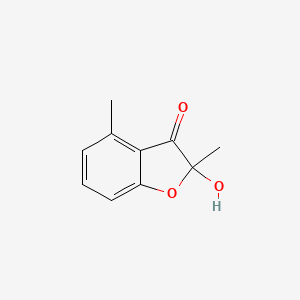
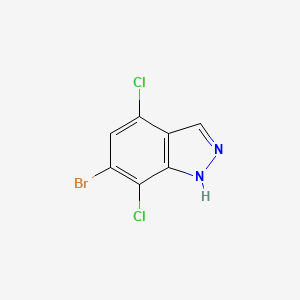

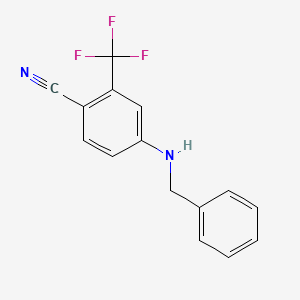
![3-Amino-5,5-difluoro-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B15052548.png)
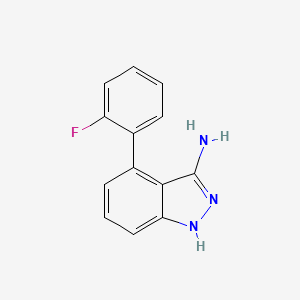
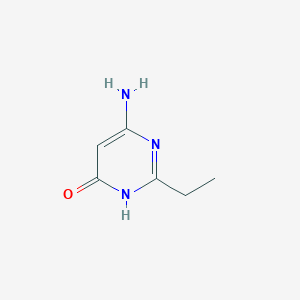
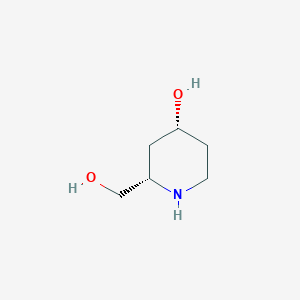
![2-Ethoxybenzo[d]thiazol-6-ol](/img/structure/B15052573.png)

